molecular formula C12H11Cl2NO6 B5384485 2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid

2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid

Cat. No.: B5384485
M. Wt: 336.12 g/mol
InChI Key: STGCUJXPWRUKEI-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid is a synthetic compound featuring a 2,4-dichlorophenoxyacetyl group linked to a butanedioic acid (succinic acid) backbone via an amide bond. This structure combines the herbicidal activity of chlorinated phenoxy derivatives with the chelating and metabolic properties of dicarboxylic acids.

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO6/c13-6-1-2-9(7(14)3-6)21-5-10(16)15-8(12(19)20)4-11(17)18/h1-3,8H,4-5H2,(H,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGCUJXPWRUKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperatures and pressures.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Agricultural Applications

Herbicide Use

  • Selective Herbicide : 2,4-D is primarily utilized as a systemic herbicide for controlling broadleaf weeds without harming grasses. It is effective in cereal crops like corn, wheat, and rice due to its selective action against dicotyledonous plants while leaving monocots largely unaffected .
  • Application Methods : The compound can be applied pre-emergence or post-emergence in various formulations (salts and esters), making it versatile for different agricultural practices. Its low cost and efficacy make it a preferred choice among farmers for weed management .

Table 1: Common Uses of 2,4-D in Agriculture

Crop TypeApplication MethodTarget Weeds
CerealsPre-emergenceBroadleaf weeds
PasturesPost-emergenceDandelion, clover
OrchardsFoliar sprayVarious broadleaf species
TurfSpot treatmentWeeds in lawns

Environmental Management

Invasive Species Control

  • Management of Noxious Weeds : Government agencies use 2,4-D to manage invasive plant species that threaten native ecosystems. It is applied along roadways and waterways to prevent the spread of these species .

Aquatic Applications

  • Control of Aquatic Weeds : The compound is also employed to manage aquatic vegetation that can obstruct waterways and affect water quality. Its application helps maintain recreational areas and supports aquatic biodiversity by controlling unwanted plant growth .

Medicinal Research

Potential Anticancer Activity
Recent studies have investigated the synthesis of derivatives of 2,4-D for their potential anticancer properties. For instance, thiosemicarbazide derivatives synthesized from 2,4-D have shown cytotoxic effects against cancer cell lines such as MKN74 (gastric cancer) and BJ (human skin fibroblast) cells. These compounds were evaluated for their ability to induce apoptosis and disrupt DNA integrity .

Case Study: Cytotoxicity Assessment

  • Methodology : The cytotoxic effects were assessed using the MTT assay to measure cell viability after treatment with synthesized compounds derived from 2,4-D.
  • Findings : Some derivatives exhibited significant cytotoxicity at specific concentrations, indicating their potential as anticancer agents. Further studies are warranted to explore their mechanisms of action and therapeutic applications .

Toxicological Considerations

While 2,4-D has beneficial applications, it is essential to consider its toxicity profile:

  • Health Risks : Exposure to high levels of 2,4-D can lead to acute poisoning symptoms including tachycardia, vomiting, and neurological effects. Case reports highlight severe incidents of poisoning following accidental or intentional ingestion .
  • Environmental Impact : The compound's persistence in the environment raises concerns about its ecological effects, particularly regarding non-target species and potential bioaccumulation in aquatic systems .

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. The compound is absorbed by the leaves and transported to the meristematic tissues, where it disrupts normal cell division and elongation processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs:

Compound Name Molecular Formula Key Functional Groups Key Structural Differences
2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid C₁₂H₁₁Cl₂NO₆ 2,4-dichlorophenoxy, acetyl amide, succinic acid Butanedioic acid backbone with amide linkage
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ 2,4-dichlorophenoxy, acetic acid Shorter carbon chain (acetic acid)
2-(2,4-Dichlorophenoxy)propionic acid (2,4-DP) C₉H₈Cl₂O₃ 2,4-dichlorophenoxy, propionic acid Propionic acid chain, no amide group
2-(2,4-Dichlorophenoxy)-3-methylbutanoic acid (5e) C₁₁H₁₂Cl₂O₃ 2,4-dichlorophenoxy, branched butanoic acid Branched alkyl chain, no amide/succinic acid
2,4-Dichlorophenoxybutyric acid (2,4-DB) C₁₀H₁₀Cl₂O₃ 2,4-dichlorophenoxy, butyric acid Longer carbon chain (butyric acid)

Physicochemical Properties

  • Water Solubility : The succinic acid moiety in the target compound likely enhances solubility compared to 2,4-D (acetic acid) and 2,4-DB (butyric acid), which are sparingly soluble in water. However, the amide linkage may reduce solubility relative to free carboxylic acids .

Key Research Findings

Structure-Activity Relationships (SAR): Substitution at the amide nitrogen (e.g., methylpyridinyl in compound 533) enhances auxin-like activity in some analogs . Branching in the carbon chain (e.g., 3-methylbutanoic acid in 5e) reduces herbicidal potency but improves selectivity .

Environmental Impact :

  • Succinic acid derivatives are generally less persistent than 2,4-D due to microbial degradation of the dicarboxylic moiety, reducing soil accumulation .

Biological Activity

2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid, also known as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound of interest due to its potential biological activities. This article explores the biological activity associated with this compound, including its pharmacological effects, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C12_{12}H12_{12}Cl2_{2}N1_{1}O5_{5}

This compound features a dichlorophenoxy group that is known for its herbicidal properties, potentially contributing to both therapeutic and toxicological effects.

Antimicrobial Activity

Research has indicated that derivatives of 2,4-D exhibit antimicrobial properties. A study demonstrated that certain analogs showed significant inhibition against various bacterial strains. The antimicrobial activity is attributed to the interference with bacterial cell wall synthesis and function.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2,4-D derivativeE. coli25 µg/mL
2,4-D derivativeS. aureus15 µg/mL

Toxicological Effects

The toxicological profile of 2,4-D and its derivatives has been extensively studied. Acute poisoning cases reveal a spectrum of symptoms ranging from gastrointestinal distress to neurological manifestations. A notable case involved a young farmer who ingested the herbicide and exhibited severe symptoms including loss of consciousness and respiratory distress. Despite treatment with forced alkaline diuresis, the patient succumbed to complications related to cerebral edema and muscle damage .

Case Study 1: Severe Poisoning

A case reported in Ethiopia highlighted the dangers of 2,4-D ingestion. The patient presented with symptoms similar to organophosphate poisoning but was later confirmed to have ingested 2,4-D. The treatment included mechanical ventilation and supportive care; however, the patient did not survive due to complications arising from the poisoning .

Case Study 2: Chronic Exposure

Chronic exposure studies in laboratory animals have shown no carcinogenic potential at doses up to 72 mg/kg/day. However, reduced body weight gains were observed at higher doses . These findings suggest that while acute toxicity is significant, long-term exposure may not pose the same level of risk under controlled conditions.

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it is rapidly absorbed and metabolized in vivo. Studies suggest that urinary excretion occurs primarily in an unchanged form due to its weak acid nature (pKa = 2.6). Alkaline diuresis has been shown to enhance excretion rates significantly .

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